Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. These intermediates are then subjected to intramolecular cyclization, often catalyzed by bases such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the desired pyrrolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolopyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cell proliferation. The exact mechanism can vary depending on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar fused ring structure but contain a pyrazine ring instead of a pyrimidine ring.
Pyrimidine Derivatives: Compounds such as 4,5-disubstituted pyrimidines have been studied for their anti-inflammatory and anticancer activities.
Uniqueness
Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential pharmacological properties make it a valuable compound for research and development.
Properties
Molecular Formula |
C10H10N2O3 |
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Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 2-oxo-1H-pyrrolo[1,2-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)7-5-8-11-9(13)3-4-12(8)6-7/h3-6H,2H2,1H3,(H,11,13) |
InChI Key |
OHPZUSQREAVTBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=O)NC2=C1 |
Origin of Product |
United States |
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